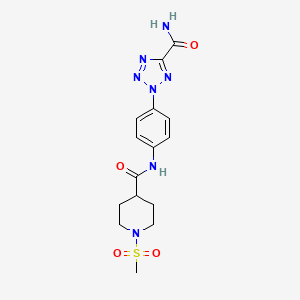

N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O4S/c1-27(25,26)21-8-6-10(7-9-21)15(24)17-11-2-4-12(5-3-11)22-19-14(13(16)23)18-20-22/h2-5,10H,6-9H2,1H3,(H2,16,23)(H,17,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPGKBINPPOIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C14H16N6O3S

- Molecular Weight : 368.38 g/mol

The structure features a piperidine ring, which is known for its ability to interact with various biological targets, along with a tetrazole moiety that enhances its pharmacological profile.

Antiviral Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit antiviral properties. For instance, methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate has shown inhibitory effects against Influenza A virus, suggesting that the tetrazole group may play a crucial role in antiviral activity.

NMDA Receptor Modulation

Research into related tetrazole compounds has demonstrated NMDA antagonist activity. Specifically, tetrazole-substituted piperidine derivatives have been shown to selectively inhibit NMDA receptors, which are critical in neuropharmacology. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. The protective effect of certain tetrazole derivatives against nephrotoxicity induced by chemotherapeutic agents like cisplatin has been documented. This suggests that compounds similar to this compound may offer dual benefits by maintaining antitumor efficacy while mitigating side effects .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing the piperidine structure often interact with enzymes involved in cancer progression and viral replication.

- Receptor Modulation : The presence of the tetrazole ring enhances binding affinity to NMDA receptors, impacting neurotransmission and neuroprotection.

- Cellular Uptake : The sulfonamide group may facilitate cellular uptake, enhancing bioavailability and efficacy in target tissues.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

- Methodology :

- Stepwise synthesis : The compound’s tetrazole and piperidine-carboxamide moieties require sequential coupling. For example, tetrazole ring formation may involve cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/MeOH, 80°C) .

- Sulfonylation : Introduce the methylsulfonyl group using methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to avoid side reactions .

- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., MeOH/water) to achieve >95% purity. Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm key features:

- Aromatic protons (δ 7.2–8.1 ppm for the tetrazole-phenyl group).

- Piperidine protons (δ 2.5–3.5 ppm for N–CH₂ and SO₂–CH₃ at δ 3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₈N₇O₃S: 376.1194) .

- X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding patterns, particularly for the carboxamide and tetrazole groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative binding assays : Test the compound against structurally related analogs (e.g., replacing the tetrazole with a carboxyl group) to isolate the role of the tetrazole in target interactions .

- Dose-response profiling : Use IC₅₀/EC₅₀ curves in enzyme inhibition assays (e.g., kinase or protease targets) to distinguish between true activity and assay artifacts .

- Metabolic stability studies : Evaluate hepatic microsomal stability to rule out rapid degradation as a cause of inconsistent in vivo results .

Q. How can researchers analyze the reaction mechanisms underlying unexpected byproducts during synthesis?

- Methodology :

- Reaction monitoring : Use TLC or in situ IR spectroscopy to detect intermediates. For example, over-sulfonylation may occur if excess methanesulfonyl chloride is used .

- Isolation and characterization : Purify byproducts via preparative HPLC and analyze via NMR/MS. Common issues include:

- Hydrolysis of the carboxamide under acidic conditions .

- Ring-opening of the tetrazole at high temperatures (>100°C) .

- Computational modeling : DFT calculations can predict reactive sites and transition states to rationalize byproduct formation .

Q. What approaches are recommended for establishing structure-activity relationships (SAR) for this compound?

- Methodology :

- Fragment-based design : Synthesize derivatives with modular substitutions (e.g., varying the phenyl ring’s substituents or modifying the piperidine’s sulfonyl group) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the tetrazole and a kinase’s ATP-binding pocket) .

- 3D-QSAR : Align analogs in a CoMFA model to correlate steric/electrostatic fields with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。